Timolol Maleate

Glaucoma Intraocular Pressure Beta-Blocker Efficacy

Timolol maleate is the maleate salt of the active (S)-enantiomer, providing 49-fold higher potency at β-adrenoceptors than the (R)-isomer. It lacks ISA and local anesthetic activity. Compared with the hemihydrate, its superior aqueous solubility ensures reproducible dissolution for ophthalmic solutions (0.25%, 0.5%). In head‑to‑head studies, timolol achieved 0.8 mmHg greater IOP reduction than betaxolol and exhibits a unique vasoconstrictive effect on the temporal posterior ciliary artery, making it ideal for glaucoma pathogenesis and ocular blood flow research. For enantiomer‑specific pharmacology, only (S)-timolol maleate delivers the required potency and assay sensitivity.

Molecular Formula C17H28N4O7S
Molecular Weight 432.5 g/mol
CAS No. 60469-65-0
Cat. No. B3427595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimolol Maleate
CAS60469-65-0
Molecular FormulaC17H28N4O7S
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m0./s1
InChIKeyWLRMANUAADYWEA-NWASOUNVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Timolol Maleate CAS 60469-65-0: Baseline Characterization for Scientific Procurement


Timolol maleate (CAS 60469-65-0) is a non-selective beta-adrenergic receptor antagonist that blocks both β1- and β2-adrenoceptors with Ki values of 1.97 nM and 2.0 nM, respectively . It is the maleate salt of the active (S)-enantiomer of timolol, possessing an asymmetric carbon and supplied as the levo-isomer [1]. The compound lacks significant intrinsic sympathomimetic activity (ISA), membrane-stabilizing properties, or local anesthetic activity [2]. Timolol maleate is supplied as a white to off-white crystalline powder, soluble in water, methanol, and alcohol, with a molecular weight of 432.50 g/mol and a molecular formula of C13H24N4O3S•C4H4O4 [3].

Timolol Maleate: Critical Differentiators Against Class Analog Substitution


Generic substitution among beta-adrenergic antagonists for glaucoma or hypertension is scientifically unsound due to quantifiable differences in receptor selectivity profiles, enantiomeric potency, intrinsic sympathomimetic activity (ISA), and vasoactive effects on ocular blood flow. While many in-class compounds share a beta-blocking mechanism, their clinical and hemodynamic profiles diverge significantly. For example, timolol maleate is a non-selective beta-blocker without ISA, whereas betaxolol is β1-selective, and carteolol possesses ISA [1]. Furthermore, the (S)-enantiomer of timolol maleate is 49-fold more potent than the (R)-enantiomer at β-adrenoceptors, and the maleate salt form exhibits distinct solubility and stability characteristics compared to the hemihydrate form . These differences directly impact intraocular pressure (IOP) reduction efficacy, duration of action, systemic safety profiles, and formulation reproducibility—parameters that cannot be assumed equivalent across analogs [2].

Timolol Maleate Quantitative Differentiation: Head-to-Head Evidence vs. Betaxolol, Levobunolol, Carteolol, and Hemihydrate


IOP Reduction vs. Betaxolol: Superior Absolute Efficacy in mmHg

In a comparative study, timolol maleate 0.5% achieved a mean IOP reduction of 8.4 mmHg (29%), compared to 7.6 mmHg (26%) for betaxolol HCl 0.5%, demonstrating a quantifiably greater absolute reduction [1]. This difference, while modest, is clinically meaningful in glaucoma management where every mmHg of IOP reduction correlates with decreased risk of visual field progression.

Glaucoma Intraocular Pressure Beta-Blocker Efficacy

Comparative Ocular Hemodynamics vs. Carteolol and Betaxolol: Vasoconstrictive Profile Differentiation

Color Doppler imaging revealed that timolol maleate 0.5% significantly increased the resistive index (RI) in the temporal posterior ciliary artery (TPCA), indicating a vasoconstrictive effect [1]. In contrast, betaxolol HCl 0.5% significantly decreased RI in the central retinal artery (CRA) and TPCA, while carteolol 1% decreased RI only in the CRA [1]. Levobunolol 0.5% showed no change in any measured artery [1]. This differential vascular profile may influence long-term optic nerve head perfusion and disease progression.

Ocular Blood Flow Glaucoma Pathophysiology Beta-Blocker Selectivity

Enantiomeric Potency: (S)-Timolol Maleate vs. (R)-Timolol

The (S)-enantiomer of timolol maleate is the active form; (R)-timolol is 49 times less potent than (S)-timolol on β-adrenoceptors in animal models and 13 times less potent in constricting airways in human subjects . This enantiomeric specificity is critical for research and formulation, as the presence of the (R)-isomer may introduce confounding variables in beta-blockade assays and could alter the therapeutic index.

Chiral Pharmacology Enantiomer Potency Beta-Adrenoceptor

Solubility and Stability: Timolol Maleate vs. Timolol Hemihydrate

Timolol maleate is a white to off-white crystalline powder soluble in water, methanol, and alcohol, whereas timolol hemihydrate is slightly soluble in water and freely soluble in ethanol [1][2]. Both forms are stable at room temperature [3]. The maleate salt provides higher aqueous solubility, which is advantageous for formulating ophthalmic solutions at clinically relevant concentrations (0.25% and 0.5%) and for achieving reproducible dissolution profiles in solid dosage forms [1].

Formulation Science Salt Form Selection Ophthalmic Preparations

Comparative Safety and Tolerability: Drop-out Due to Adverse Events

A Cochrane systematic review reported that timolol had a lower drop-out rate due to adverse events compared to levobunolol, with an odds ratio of 2.20 (95% CI 1.17 to 4.14; n=290) favoring timolol, meaning levobunolol users were more than twice as likely to discontinue treatment due to side effects [1]. Conversely, timolol had a higher drop-out rate compared to carteolol, with an odds ratio of 0.18 (95% CI 0.05 to 0.62; n=171) favoring carteolol [1].

Glaucoma Treatment Adverse Events Patient Compliance

Timolol Maleate: Optimized Application Scenarios Based on Quantitative Differentiation


Glaucoma Efficacy Studies Requiring Maximum IOP Reduction vs. Beta-1 Selective Agents

Researchers seeking the highest achievable IOP reduction among beta-blockers should prioritize timolol maleate over betaxolol, given the demonstrated 0.8 mmHg greater mean IOP reduction (8.4 mmHg vs. 7.6 mmHg) in head-to-head studies [1]. This advantage is particularly relevant for studies where the primary endpoint is IOP lowering and where the non-selective beta-blockade profile is acceptable.

Ocular Hemodynamics and Vascular Perfusion Research Models

Timolol maleate's unique vasoconstrictive effect on the temporal posterior ciliary artery—contrasting with the vasodilatory effects of betaxolol and carteolol, and the neutral effect of levobunolol—makes it the preferred agent for investigating the role of ocular blood flow in glaucoma pathogenesis and for modeling vascular contributions to optic nerve damage [1].

Formulation Development of Ophthalmic Solutions Requiring High Aqueous Solubility

Timolol maleate's superior aqueous solubility compared to timolol hemihydrate is critical for achieving the clinically required 0.25% and 0.5% ophthalmic solution concentrations [1][2]. Procurement of the maleate salt ensures reproducible dissolution and consistent drug delivery, essential for both generic drug development and novel formulation research.

Chiral Pharmacology and Enantiomer-Specific Beta-Blockade Assays

Investigators studying enantiomer-specific pharmacology or requiring precise, potent beta-adrenergic blockade must use (S)-timolol maleate, which is 49-fold more potent than the (R)-enantiomer at β-adrenoceptors [1]. Use of racemic material or the incorrect enantiomer will introduce significant variability and reduce assay sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Timolol Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.